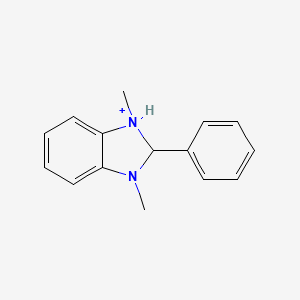

1H-Benzimidazolium, 1,3-dimethyl-2-phenyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

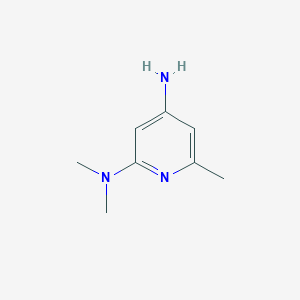

“1H-Benzimidazolium, 1,3-dimethyl-2-phenyl-” is a cationic benzimidazolium iodide salt used in organic electronics to yield 2,3-dihydro-1H-benzimidazoles (DMBI-H), which are efficient n-type dopants . It is also a representative of a new class of organic metal-free electrocatalysts .

Synthesis Analysis

The synthesis of benzimidazole derivatives is often achieved by the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate .Molecular Structure Analysis

When brought onto a Au (111) surface, the derivative 2- (2-methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide anchors in a highly stable fashion and subsequently rotates with high efficiency when excited with STM pulses .Chemical Reactions Analysis

When voltage pulses are applied using a bias ranging between 300 and 400 mV, the molecule displays a sequential unidirectional rotational motion through six defined orientations with a probability higher than 95% . The exact binding mode of this molecular rotor could recently be elucidated and was found to be based on the cleavage of the methoxy group, which results in the formation of an alkoxy function able to bind to gold in a covalent fashion .Physical and Chemical Properties Analysis

This material behaves as a n-type dopant for n-channel Organic Thin Film Transistors (OTFTs) . It is efficient over a large range of polymers and small molecule derivatives, commercially available, soluble in established processing solvents and generally considered to be air stable .Mecanismo De Acción

The electrochemical properties and electrocatalytic activity of 1,3-dimethyl-2-phenyl-1H-benzo[d]imidazolium-3 iodide in the reaction of formation of molecular hydrogen have been studied . The protonation of electrochemically generated radicals at the C-2 carbon atom of the compound, with the formation of a C-protonated radical cation, was shown to be the key stage of the electrocatalytic hydrogen evolution reaction (HER) .

Direcciones Futuras

The elongation of the rotator to a naphthalene unit prevents efficient binding, converting the rotor into a nanocar . Increasing the binding strength by substituting the -OMe with a -SMe group was not successful, as the required conversion to a cationic structure was not successful . Nonetheless, a structure combining the extended π-system of a naphthalene with the high addressability of the DMBI motor and a stable binding might be interesting to build more demanding molecular machinery, e.g. molecular gears .

Propiedades

Número CAS |

50578-44-4 |

|---|---|

Fórmula molecular |

C15H17N2+ |

Peso molecular |

225.31 g/mol |

Nombre IUPAC |

1,3-dimethyl-2-phenyl-1,2-dihydrobenzimidazol-1-ium |

InChI |

InChI=1S/C15H16N2/c1-16-13-10-6-7-11-14(13)17(2)15(16)12-8-4-3-5-9-12/h3-11,15H,1-2H3/p+1 |

Clave InChI |

VDFIVJSRRJXMAU-UHFFFAOYSA-O |

SMILES |

C[NH+]1C(N(C2=CC=CC=C21)C)C3=CC=CC=C3 |

SMILES canónico |

C[NH+]1C(N(C2=CC=CC=C21)C)C3=CC=CC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Propanol, 1-(3,5-dimethylphenoxy)-3-[(phenylmethyl)amino]-](/img/structure/B3190935.png)